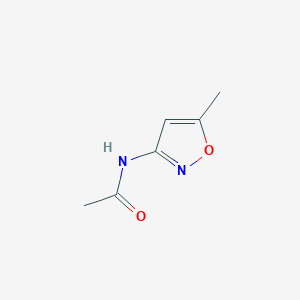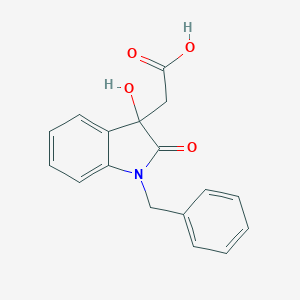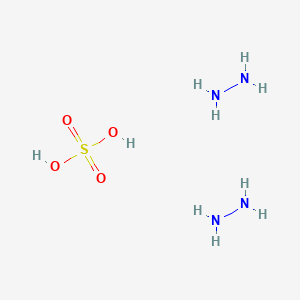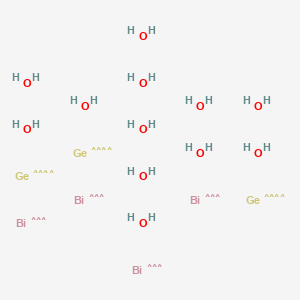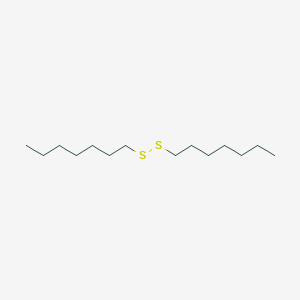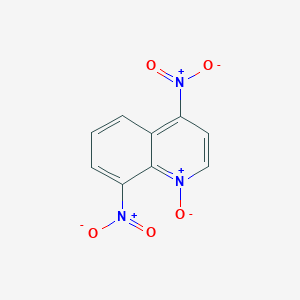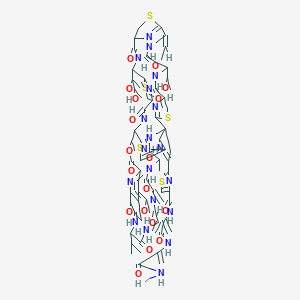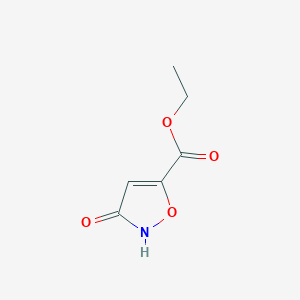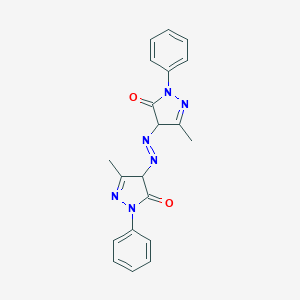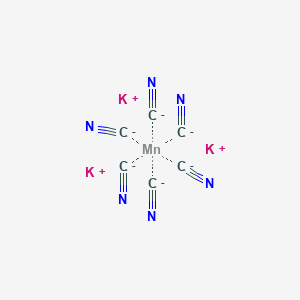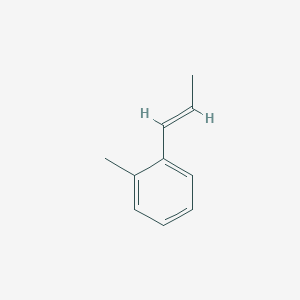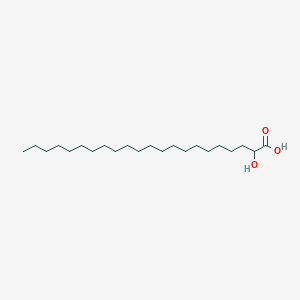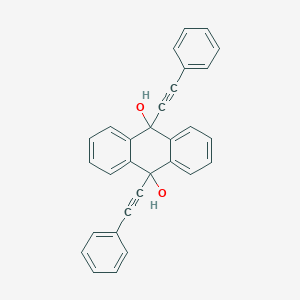
9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)-, commonly known as ADPE or ADPA, is a synthetic organic compound that has gained attention in scientific research due to its unique properties. ADPE is a redox-active molecule that can undergo reversible oxidation and reduction, making it a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry.
Mechanism Of Action
The mechanism of action of ADPE involves its ability to undergo reversible oxidation and reduction. In its oxidized state, ADPE can act as an electron acceptor, while in its reduced state, it can act as an electron donor. This redox behavior makes ADPE a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry.
Biochemical And Physiological Effects
ADPE has been shown to have various biochemical and physiological effects in scientific research. It has been found to be a potent antioxidant, capable of scavenging free radicals and other ROS. ADPE has also been investigated for its potential as a fluorescent probe for detecting ROS and other biomolecules in living cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of ADPE is its unique redox properties, which make it a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry. However, there are also some limitations to using ADPE in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain applications. Additionally, ADPE can be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are many potential future directions for research on ADPE. One area of interest is the development of new synthetic methods for ADPE, which could improve its availability for research purposes. Another area of interest is the development of new applications for ADPE in electrochemistry, optoelectronics, and biochemistry. Additionally, there is potential for ADPE to be used in medical applications, such as in the development of new drugs or diagnostic tools. Overall, ADPE is a promising compound that has the potential to make significant contributions to scientific research in the future.
Synthesis Methods
The synthesis of ADPE involves the reaction of 9,10-anthracenedione with phenylacetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, which forms a carbon-carbon triple bond between the anthracenedione and phenylacetylene. The resulting product is then reduced with sodium borohydride to yield ADPE. The overall reaction can be summarized as follows:
Scientific Research Applications
ADPE has been extensively studied in scientific research due to its unique redox properties. It has been used as a model compound for studying redox-active molecules and their applications in electrochemistry and optoelectronics. ADPE has also been investigated for its potential applications in biochemistry, particularly in the development of fluorescent probes for detecting reactive oxygen species (ROS) and other biomolecules.
properties
CAS RN |
14825-85-5 |
|---|---|
Product Name |
9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)- |
Molecular Formula |
C30H20O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C30H20O2/c31-29(21-19-23-11-3-1-4-12-23)25-15-7-9-17-27(25)30(32,28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18,31-32H |
InChI Key |
QLNUHXMKEJWHAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O |
Other CAS RN |
14825-85-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




